![molecular formula C11H8F3N3O2S B13828739 N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The trifluoromethyl group and the carbohydrazide moiety further enhance its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: The thieno[3,2-b]pyridine core can be synthesized through the cyclization of 2-thioxopyridine-3-carbonitrile intermediates.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety is typically introduced through the reaction of the thieno[3,2-b]pyridine derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target microbial enzymes or proteins, disrupting their function and leading to antimicrobial effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed that the compound interferes with essential biochemical processes in microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the sulfur atom.
Thiophene Derivatives: Compounds with a thiophene ring system, which is a simpler structure compared to thieno[3,2-b]pyridine.
Uniqueness
N’-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide is unique due to the presence of the trifluoromethyl group and the carbohydrazide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H8F3N3O2S |
|---|---|
Molekulargewicht |
303.26 g/mol |
IUPAC-Name |
N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2S/c1-5(18)16-17-10(19)6-4-8-7(2-3-20-8)15-9(6)11(12,13)14/h2-4H,1H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
JWIZYSKKQNIURY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC(=O)C1=CC2=C(C=CS2)N=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3,4-Dihydro-2,8-dimethyl-5-(4-morpholinylmethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol](/img/structure/B13828656.png)
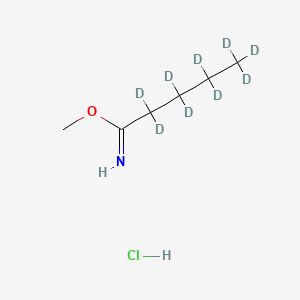
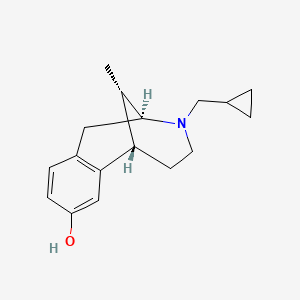
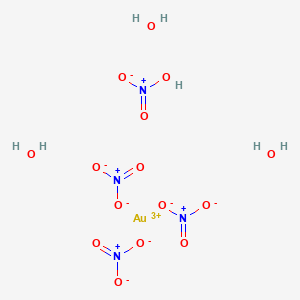
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)


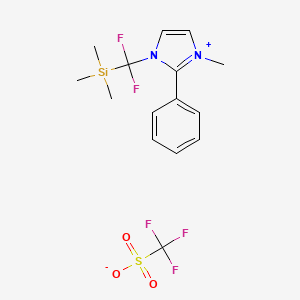
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
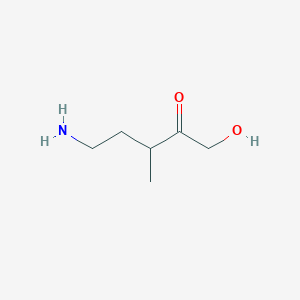
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
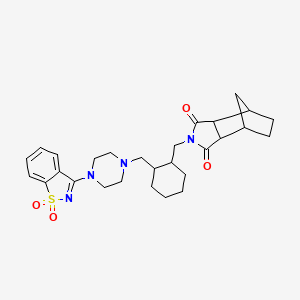
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)
